molecular formula C10H11NO2 B3025444 Methyl indoline-2-carboxylate CAS No. 59040-84-5

Methyl indoline-2-carboxylate

Cat. No.: B3025444
CAS No.: 59040-84-5
M. Wt: 177.2 g/mol
InChI Key: URORFKDEPJFPOV-UHFFFAOYSA-N
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Description

Overview of Indoline (B122111) Derivatives in Organic Synthesis

Indoline derivatives are a class of heterocyclic compounds characterized by a fused benzene (B151609) and pyrrolidine (B122466) ring system. This scaffold is a recurring motif in numerous natural products and synthetic molecules, underpinning a vast range of biological activities. mdpi.comdergipark.org.tr The indole (B1671886) nucleus, an aromatic heterocyclic structure, is a fundamental component of many biologically active compounds, including alkaloids, neurotransmitters like serotonin (B10506) and melatonin, and the amino acid tryptophan. irjmets.com

The versatility of the indoline scaffold stems from its electron-rich nature, which makes it amenable to various chemical transformations, including electrophilic substitution and functionalization at different positions of the ring system. dergipark.org.trirjmets.com Organic chemists have developed a multitude of synthetic methods to construct and modify the indole core, such as the Fischer, Leimgruber-Batcho, and Bartoli indole syntheses. irjmets.com These methods allow for the creation of a diverse library of indole derivatives with tailored properties. researchgate.net The ability to functionalize the indoline ring at the N-1, C-2, and C-3 positions provides a powerful tool for chemists to fine-tune the steric and electronic properties of the molecule, thereby influencing its biological activity. dergipark.org.trresearchgate.net

The development of metal-catalyzed reactions, C-H activation, and green synthesis approaches has further expanded the synthetic toolbox for accessing complex indoline-based architectures. researchgate.net These advanced methodologies offer greater efficiency, selectivity, and functional group tolerance, paving the way for the synthesis of novel compounds with potential applications in materials science and catalysis. researchgate.netcymitquimica.com

Role of Methyl Indoline-2-carboxylate as a Key Building Block in Medicinal Chemistry and Agrochemicals

This compound, as a specific derivative, serves as a crucial intermediate in the synthesis of more complex and biologically active molecules. chemimpex.comcymitquimica.com Its structure, featuring a carboxylate group at the 2-position, provides a handle for further chemical modifications, making it a versatile building block. cymitquimica.com The chiral nature of some indoline-2-carboxylates, such as (S)-(+)-Methyl indoline-2-carboxylate, is particularly valuable in asymmetric synthesis, enabling the creation of enantiomerically pure compounds, a critical aspect in drug development. chemimpex.com

In medicinal chemistry , indoline-2-carboxylate derivatives are integral to the synthesis of a wide range of therapeutic agents. The indole scaffold is found in compounds with anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comchemimpex.com For instance, derivatives of indole-2-carboxylic acid have been investigated as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov The ability of the indole core and the C2 carboxyl group to chelate metal ions within the enzyme's active site is a key feature of their inhibitory mechanism. nih.gov Furthermore, indole-2-carboxamides have been designed as agonists for the TRPV1 ion channel, a target for developing new pain and inflammation treatments. mdpi.comresearchgate.net The modular nature of the indoline-2-carboxylate scaffold allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.

In the field of agrochemicals , this compound and its derivatives are utilized in the development of new pesticides and herbicides. chemimpex.com The structural features of these compounds can be tailored to target specific biological pathways in pests and weeds, leading to more effective and potentially more environmentally benign crop protection solutions. chemimpex.com The versatility of the indoline scaffold allows for the creation of compounds with diverse modes of action, contributing to the ongoing effort to manage resistance in target organisms.

Historical Context and Evolution of Research on Indoline-2-carboxylate Scaffolds

The history of indole chemistry is deeply intertwined with the study of the natural dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole. wikipedia.org The development of the Fischer indole synthesis in 1883 by Emil Fischer was a landmark achievement, providing a reliable method for synthesizing substituted indoles and paving the way for extensive research into this class of compounds. wikipedia.org This method can be used to produce indole-2-carboxylic acid, a precursor to this compound. wikipedia.org

Early research focused on the isolation and characterization of naturally occurring indole alkaloids and understanding their biological roles. The discovery of the indole nucleus in essential molecules like tryptophan and auxins in the 1930s intensified research interest. wikipedia.org Over the decades, the focus has shifted from simple extraction and characterization to the development of sophisticated synthetic methods for creating novel indole derivatives with specific therapeutic or agrochemical applications.

The evolution of synthetic methodologies has been a driving force in the advancement of indoline-2-carboxylate research. The Leimgruber–Batcho indole synthesis, disclosed in a patent in 1976, provided a high-yielding and versatile method for producing substituted indoles. wikipedia.org More recently, the advent of palladium-catalyzed cross-coupling reactions and other modern synthetic techniques has revolutionized the ability of chemists to construct complex polycyclic indoline frameworks. polimi.it These advancements have enabled the synthesis of increasingly intricate molecules, leading to the discovery of new bioactive compounds and a deeper understanding of the structure-activity relationships of indoline-2-carboxylate derivatives. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URORFKDEPJFPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383299
Record name methyl indoline-2-carboxylate
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Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59040-84-5, 96056-64-3
Record name Methyl indoline-2-carboxylate
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Record name methyl indoline-2-carboxylate
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Record name 1H-Indole-2-carboxylic acid, 2,3-dihydro-, methyl ester
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Synthetic Methodologies for Methyl Indoline 2 Carboxylate and Its Derivatives

Classical Synthetic Approaches

Classical methods predominantly focus on the construction of the indole (B1671886) ring, which is then converted to the desired indoline (B122111) structure. These time-honored reactions have been adapted to produce a wide array of substituted indoles, including the precursors for methyl indoline-2-carboxylate.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a versatile and widely used method for constructing the indole nucleus. bhu.ac.inchemicalbook.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically prepared from the condensation of an arylhydrazine with an aldehyde or ketone. bhu.ac.inchemicalbook.com

For the synthesis of indole-2-carboxylates, an α-ketoester, such as pyruvic acid or its ester derivatives, is reacted with a phenylhydrazine (B124118) to form the corresponding phenylhydrazone. uop.edu.pkuninsubria.it This hydrazone intermediate is then heated in the presence of an acid catalyst, like zinc chloride, polyphosphoric acid (PPA), or sulfuric acid, to induce a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole-2-carboxylic acid or its ester. bhu.ac.inuop.edu.pkuninsubria.it

To obtain the target this compound, the resulting indole-2-carboxylate (B1230498) must undergo a reduction of the pyrrole (B145914) ring. mdpi.com Catalytic hydrogenation, often using catalysts like palladium on carbon (Pd/C), is a common method to selectively reduce the C2-C3 double bond of the indole ring to afford the saturated indoline scaffold. mdpi.com

The Madelung synthesis involves the intramolecular cyclization of an N-aryl-substituted amide, typically an N-acyl-o-toluidine, using a strong base at high temperatures. bhu.ac.inijpsjournal.com Classical conditions often employ sodium amide or potassium t-butoxide at temperatures between 250-300°C, which limits the reaction's scope to simple indoles without sensitive functional groups. bhu.ac.in

Modern variations of the Madelung reaction have been developed that proceed under milder conditions. bhu.ac.inchemicalbook.com The use of strong yet non-nucleophilic bases like alkyllithiums or lithium diisopropylamide (LDA) allows for the synthesis of 2-substituted indoles bearing more sensitive functionalities. bhu.ac.inchemicalbook.com A significant extension is the Wittig-Madelung synthesis, which facilitates the cyclization by converting the ortho-alkyl group into a phosphonium (B103445) ylide, and has been applied to the synthesis of 2-indolylcarboxylates. researchgate.net As with the Fischer synthesis, the Madelung reaction yields an indole product, which must subsequently be reduced to the corresponding indoline-2-carboxylate.

The Hemetsberger–Knittel synthesis is a thermal decomposition reaction that directly produces indole-2-carboxylic esters from 3-aryl-2-azido-propenoic esters (α-azidocinnamate esters). wikipedia.orgchemeurope.comsynarchive.com The reaction is typically carried out by heating the azido-ester substrate in an inert, high-boiling solvent like xylene. mdpi.com

The mechanism is believed to proceed through the formation of a highly electrophilic singlet nitrene intermediate upon thermolysis and loss of dinitrogen gas. wikipedia.orgmdpi.com This nitrene then undergoes an intramolecular C-H insertion into the ortho-position of the aryl ring, followed by a uop.edu.pkmdpi.com-hydride shift to aromatize and form the stable indole ring. mdpi.com While the precise mechanism is still a subject of discussion, azirine intermediates have been isolated, suggesting their involvement in the reaction pathway. wikipedia.orgchemeurope.com

This method offers good yields, often exceeding 70%, and is a direct route to the indole-2-carboxylate core. wikipedia.orgchemeurope.com Recent studies have explored intensifying the reaction using microwave irradiation or continuous flow systems, which can significantly reduce reaction times while maintaining high yields. mdpi.com To obtain this compound, the product of the Hemetsberger-Knittel synthesis requires a final reduction step.

Table 1: Comparison of Reaction Conditions for Hemetsberger-Knittel Synthesis

Method Temperature (°C) Time Yield Reference
Batch (Thermolysis) 140 2 h Good mdpi.com
Microwave Irradiation 200 10 min High mdpi.com
Continuous Flow 165 ~1 min High mdpi.com

Reductive cyclization of ortho-substituted nitroaromatics is a powerful and frequently employed strategy for indole synthesis. mdpi.com The Reissert indole synthesis, for example, begins with the condensation of o-nitrotoluene with an oxalic ester (like diethyl oxalate) to form an o-nitrophenylpyruvic ester. bhu.ac.inchemicalbook.com This intermediate then undergoes a reductive cyclization, where the nitro group is reduced to an amine, which spontaneously cyclizes onto the adjacent ketone to form an indole-2-carboxylic acid derivative after dehydration. bhu.ac.inmdpi.com

Palladium-catalyzed reactions using carbon monoxide as the reductant have emerged as a robust method for the reductive N-heteroannulation of 2-nitrostyrenes and related compounds to form a variety of functionalized indoles. orgsyn.org These reactions can be catalyzed by various transition metals, but palladium systems often provide superior yields under milder conditions. orgsyn.org

Significantly, a consecutive catalytic hydrogenation method has been developed that allows for a one-step synthesis of an indoline derivative directly from a 4-(2-nitrophenyl)-3-oxobutanoate precursor. mdpi.com This process combines the nitro group reduction and cyclization with the subsequent reduction of the indole intermediate in a single step, avoiding the isolation of the indole itself. mdpi.com

Hemetsberger–Knittel Indole Synthesis

Advanced and Stereoselective Synthetic Strategies

The demand for enantiomerically pure pharmaceuticals has driven the development of advanced synthetic methods that control the stereochemistry of the final product. For this compound, which contains a stereocenter at the C2 position, asymmetric synthesis is of paramount importance.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of optically active indoline-2-carboxylates.

Another established method for obtaining enantiopure material is the resolution of a racemic mixture. sioc-journal.cn This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-alpha-methylbenzylamine, which allows for the selective crystallization and separation of the desired (S)-indoline-2-carboxylic acid. google.com

Table 2: Examples of Asymmetric Synthesis Using Chiral Auxiliaries

Chiral Auxiliary Reaction Type Diastereomeric/Enantiomeric Excess Reference
Williams chiral auxiliary Intramolecular Buchwald-Hartwig coupling High enantioselectivity sioc-journal.cn
2-[(S)-indolin-2-yl]propan-2-ol Benzylation of propanoylamide enolate (with LiCl) 99.7:0.3 dr diva-portal.org
(S)-Indoline-2-carboxylic acid derivatives Addition of organometal reagents to α-ketoamides Up to 99% de kaist.ac.kr
(+)-alpha-methylbenzylamine Resolution of racemic indoline-2-carboxylic acid 96% ee google.com

Enzymatic Resolution and Hydrolysis for Enantiomeric Purity

Enzymatic methods provide an effective route to enantiomerically pure this compound. nih.govgoogle.compatsnap.com This approach typically involves the kinetic resolution of a racemic mixture of the ester.

One prominent method utilizes lipases, such as Candida antarctica lipase (B570770) A (CAL-A) and Candida antarctica lipase B (CAL-B), to selectively catalyze transformations on one enantiomer, allowing for the separation of the two. nih.gov For instance, the enzymatic kinetic resolution of racemic this compound has been successfully achieved using CAL-A. nih.gov The selectivity of this process can be highly dependent on the choice of the acylating agent. nih.gov In one study, 3-methoxyphenyl (B12655295) allyl carbonate was found to be an effective acylating agent for this resolution. nih.gov

The following table summarizes the key aspects of enzymatic resolution of this compound:

EnzymeSubstrateKey Reagent/ConditionProductEnantiomeric Excess (e.e.)
Candida antarctica lipase A (CAL-A)Racemic this compound3-Methoxyphenyl allyl carbonateEnantiopure this compoundHigh
SavinaseRacemic this compoundBuffer solution (pH 8.0)(S)-methyl indoline-2-carboxylate>99%

Palladium-Catalyzed Reactions

Palladium catalysis has emerged as a powerful and versatile tool for the synthesis of indoline and indole frameworks, offering several distinct strategies.

Aerobic Amination of Aryl C–H Bonds

A direct route to indole-2-carboxylate derivatives involves the palladium-catalyzed aerobic amination of aryl C–H bonds. acs.orgnih.govnih.gov This method starts from 2-acetamido-3-arylacrylates and utilizes a catalytic amount of a palladium(II) source with molecular oxygen as the terminal oxidant. acs.orgnih.govnih.gov The initial products are 1-acetyl indolecarboxylates, which can be readily deacetylated to yield the desired indole-2-carboxylates. acs.orgnih.gov This approach is notable for its atom economy and the use of environmentally benign oxygen as the oxidant. The reaction conditions are generally mild and tolerate a wide range of functional groups on the aryl ring, including both electron-rich and electron-poor substituents. acs.org

Coupling and Cyclization Reactions with Aryl Halides and Methyl Propiolate

The Larock indole synthesis is a classic palladium-catalyzed reaction that involves the coupling of an o-haloaniline with an alkyne. ub.edu This methodology can be adapted for the synthesis of methyl indole-2-carboxylates. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and syn-insertion of the alkyne into the arylpalladium bond. ub.edu Subsequent intramolecular cyclization via nitrogen displacement of the halide and reductive elimination affords the indole ring and regenerates the Pd(0) catalyst. ub.edu This reaction provides a high degree of regioselectivity. ub.edu

Buchwald-Hartwig Coupling in Indoline Synthesis

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone for forming C–N bonds and has been applied to the synthesis of indolines. acs.orgsioc-journal.cnorganic-chemistry.org This reaction can be employed in an intramolecular fashion to construct the indoline ring. sioc-journal.cn For instance, starting from a suitable chiral precursor, an intramolecular Buchwald-Hartwig coupling can be used to form the five-membered nitrogen-containing ring, leading to chiral methyl indoline-2-carboxylates with high enantioselectivity. sioc-journal.cn This method has been successfully used in the asymmetric synthesis of methyl (R)-N-(tert-butoxycarbonyl)indoline-2-carboxylates. sioc-journal.cn The reaction often involves the coupling of an aryl halide with an amine moiety within the same molecule.

Ugi Four-Component Reaction (U-4CR) for Methyl-1H-indole-2-carboxylic acid Derivatives

The Ugi four-component reaction (U-4CR) is a powerful multicomponent reaction that allows for the rapid assembly of complex molecules from simple starting materials. rjpbcs.comorganic-chemistry.orgacs.org This one-pot condensation involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. rjpbcs.comorganic-chemistry.org

In the context of indole derivatives, N-methyl-1H-indole-2-carboxylic acid can be used as the acidic component in the U-4CR. rjpbcs.com By reacting it with an amine, an aldehyde, and an isocyanide, a variety of dipeptide-like structures containing the N-methyl-1H-indole-2-carboxamide core can be synthesized efficiently. rjpbcs.com For example, the reaction between N-methyl-1H-indole-2-carboxylic acid, adamantyl-1-isonitrile, an amine, and an aldehyde in methanol (B129727) at 40°C has been shown to produce the desired products in moderate to good yields (53-65%). rjpbcs.com

The versatility of the U-4CR allows for the introduction of diverse substituents by simply varying the amine, aldehyde, and isocyanide components, making it a valuable tool for generating libraries of indole-based compounds for biological screening. rjpbcs.comorganic-chemistry.org

[3+2] Annulation of Arynes by Methyl Indole-2-carboxylates

A novel and efficient method for the synthesis of fused indole-indolone scaffolds involves the [3+2] annulation of arynes with methyl indole-2-carboxylates. researchgate.netnih.gov This reaction proceeds under mild conditions and provides access to a unique heterocyclic system in good to excellent yields. nih.gov

The proposed mechanism begins with the nucleophilic attack of the deprotonated indole on the aryne intermediate. nih.gov The resulting aryl anion then undergoes an intramolecular attack on the ester carbonyl group, leading to the formation of the five-membered ring and displacement of the methoxy (B1213986) group. nih.gov This methodology is broad in scope, tolerating a variety of substituents on both the indole and the aryne precursor. nih.gov The reaction of methyl indole-2-carboxylates with arynes generated from o-(trimethylsilyl)aryl triflates in the presence of a fluoride (B91410) source like cesium fluoride (CsF) and a base such as cesium carbonate (Cs₂CO₃) has proven effective for this transformation. nih.gov

The following table provides examples of yields for the [3+2] annulation reaction:

Methyl Indole-2-carboxylate DerivativeAryne PrecursorYield (%)
N-Methyl-indole-2-carboxylate2-(Trimethylsilyl)phenyl trifluoromethanesulfonate95
N-Benzyl-indole-2-carboxylate2-(Trimethylsilyl)phenyl trifluoromethanesulfonate92
5-Bromo-N-methyl-indole-2-carboxylate2-(Trimethylsilyl)phenyl trifluoromethanesulfonate85
N-Methyl-indole-2-carboxylate4,5-Difluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate88

Functionalization and Derivatization Strategies

N-Alkylation of Methyl Indole-2-carboxylate

The N-alkylation of methyl indole-2-carboxylate is a fundamental transformation that introduces substituents onto the indole nitrogen. The regioselectivity of this reaction, favoring N-alkylation over C-alkylation, is influenced by several factors, including the base, solvent, and the nature of the alkylating agent. tandfonline.com

Two common methods for N-alkylation involve the use of potassium carbonate (K₂CO₃) in acetonitrile (B52724) (CH₃CN) and sodium hydride (NaH) in dimethylformamide (DMF). tandfonline.com While both systems generally lead to N-alkylation, the K₂CO₃/acetonitrile system is reported to produce cleaner products. tandfonline.com For instance, the reaction of methyl indole-2-carboxylate with various halides in the presence of K₂CO₃ in refluxing acetonitrile for 48 hours yields the corresponding N-alkylated products. tandfonline.com Alternatively, using NaH in DMF at room temperature also achieves N-alkylation. tandfonline.com

A study on the regioselective N-alkylation of methyl indole-2-carboxylate demonstrated that both the potassium and sodium salts of the indole anion exclusively yield N-alkylated products. tandfonline.com This was confirmed through independent synthesis of a C-3 substituted product via a Wittig-Horner-Emmons reaction, which produced a compound distinct from the N-alkylation product. tandfonline.com

Enantioselective N-alkylation has also been achieved using dinuclear zinc-ProPhenol catalysts, which allows for the synthesis of chiral N-alkylated indoles. nih.gov For example, the reaction of methyl indole-2-carboxylate with a Cbz imine in the presence of a dinuclear zinc catalyst yielded the N-alkylated product in 71% yield with a high enantiomeric ratio (97.5:2.5 e.r.). nih.gov This highlights the potential for creating stereochemically defined indole derivatives. Palladium-catalyzed N-allylation reactions have also been shown to be effective, providing N-allylated indoles in high yields and enantioselectivities. mdpi.com

Table 1: Comparison of N-Alkylation Methods for Methyl Indole-2-carboxylate

Method Base Solvent Temperature Reaction Time Yield Reference
Method A K₂CO₃ Acetonitrile Reflux 48 h Good tandfonline.com
Method B NaH DMF Room Temp 24 h Good tandfonline.com
Dinuclear Zinc-ProPhenol - - 4 °C to RT - 71% nih.gov
Palladium-catalyzed Cs₂CO₃ Dichloromethane 40 °C - 99% mdpi.com

Synthesis of Nitroindole-2-carboxylates

The introduction of a nitro group onto the indole ring of methyl indole-2-carboxylate is a key step in the synthesis of various functionalized derivatives, including aminoindoles which are precursors to DNA-interactive agents. thieme-connect.com The regioselectivity of nitration is highly dependent on the reaction conditions and the protecting group on the indole nitrogen.

One effective strategy, known as the indoline-indole approach, involves the nitration of the more stable indoline ring followed by dehydrogenation to the indole. thieme-connect.com Nitration of indoline-2-carboxylic acid with concentrated nitric acid in sulfuric acid produces a mixture of 5- and 6-nitroindoline-2-carboxylic acids, with the 6-nitro isomer being the major product. thieme-connect.com The 6-nitro derivative can then be esterified to methyl 6-nitroindoline-2-carboxylate and subsequently dehydrogenated using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield methyl 6-nitroindole-2-carboxylate in high yield. thieme-connect.comthieme-connect.com

For the synthesis of methyl 5-nitroindole-2-carboxylate, a different approach is employed. This compound is first acetylated to methyl 1-acetylindoline-2-carboxylate. thieme-connect.com Nitration of this acetylated compound with a mixture of nitric acid and acetic anhydride (B1165640) yields methyl 1-acetyl-5-nitroindoline-2-carboxylate. thieme-connect.com Subsequent hydrolysis and re-esterification, followed by dehydrogenation with manganese dioxide (MnO₂), affords the desired methyl 5-nitroindole-2-carboxylate. thieme-connect.comresearchgate.net

Table 2: Synthesis of Nitroindole-2-carboxylates

Target Compound Starting Material Key Steps Reagents Overall Yield Reference
Methyl 6-nitroindole-2-carboxylate Indoline-2-carboxylic acid Nitration, Esterification, Dehydrogenation HNO₃/H₂SO₄, MeOH, DDQ 67% thieme-connect.comresearchgate.net
Methyl 5-nitroindole-2-carboxylate This compound Acetylation, Nitration, Hydrolysis/Esterification, Dehydrogenation Ac₂O, HNO₃/Ac₂O, MnO₂ 40% thieme-connect.comresearchgate.net

Formation of Pyrimido[5,4-b]indole Derivatives

Methyl indole-2-carboxylate derivatives are valuable precursors for the synthesis of fused heterocyclic systems, such as pyrimido[5,4-b]indoles. These compounds are of interest due to their potential biological activities, including acting as Toll-like receptor 4 (TLR4) ligands. acs.org

The synthesis of pyrimido[5,4-b]indoles often begins with methyl 3-amino-1H-indole-2-carboxylates. researchgate.net Reaction of these aminoindoles with aryl isocyanates leads to the formation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones. researchgate.net Similarly, treatment with aryl isothiocyanates yields 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones. researchgate.net These intermediates can be further functionalized through alkylation reactions. For example, the thioxo derivatives undergo S-alkylation. researchgate.net

Another synthetic route to pyrimido[5,4-b]indoles starts from 2-aminobenzonitrile, which is reacted with ethyl bromoacetate (B1195939) to form ethyl 2-((2-cyanophenyl)amino)acetate. acs.org Base-catalyzed ring closure then provides the aminoindole core. acs.org Further transformations, including cyclization with reagents like polyphosphoric acid and subsequent alkylation steps, lead to the desired pyrimido[5,4-b]indole scaffold. acs.org For instance, alkylation of a 2-thioxo intermediate with chloroacetic acid provides a versatile handle for introducing further diversity. acs.org

Incorporation into Peptide Synthesis

The rigid, bicyclic structure of indoline-2-carboxylic acid and its derivatives makes them attractive building blocks for the synthesis of conformationally constrained peptides and peptidomimetics. clockss.org (S)-(+)-Methyl indoline-2-carboxylate is commercially available and suitable for use in solution-phase peptide synthesis. sigmaaldrich.com The incorporation of this non-natural amino acid can help to define the active conformation of a peptide and increase its stability against proteases. clockss.org

Derivatives of methyl indole-2-carboxylic acid have been used in the synthesis of fragments of complex thiopeptide antibiotics like nosiheptide (B1679978) and glycothiohexide. nih.gov For example, a protected 4-hydroxymethyl-3-methylindole-2-carboxylate fragment of nosiheptide was synthesized from methyl 4-methylindole-2-carboxylate. nih.gov

Furthermore, N-methyl-1H-indole-2-carboxylic acid has been utilized in Ugi four-component reactions (U-4CR) to create dipeptide-like structures containing both an indole and an adamantane (B196018) moiety. rjpbcs.com This one-pot reaction involves the condensation of an amine, a carbonyl compound, a carboxylic acid (in this case, N-methyl-1H-indole-2-carboxylic acid), and an isocyanide, demonstrating the utility of this indole derivative in multicomponent reactions for rapid library synthesis. rjpbcs.com

Functionalization at C-2 and C-3 Positions

The C-2 and C-3 positions of the indole ring are inherently nucleophilic and are common sites for functionalization. chim.it While the C-3 position is typically the most reactive site for electrophilic substitution, the presence of a substituent at C-2, such as the carboxylate group in methyl indole-2-carboxylate, directs functionalization to other positions. chim.it

Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate at the C-3 position has been used to introduce various acyl groups. acs.org These C-3 acylated indoles can then be reduced to the corresponding alkyl derivatives. acs.org This strategy was employed in the synthesis of a series of C-3 alkylated indole-2-carboxamides to explore their activity as allosteric modulators of the cannabinoid type 1 receptor. acs.org

A combination of a boron Lewis acid (PhBCl₂) and a nitrile has been shown to be an effective reagent for the selective functionalization of indoles at the C-3 position, leading to the formation of 3-acylindoles or, after reduction, 1-(1H-indol-3-yl)alkylamines. jst.go.jp This method is applicable to indoles bearing electron-donating groups at the 1- or 2-position. jst.go.jp

Direct C-H functionalization offers an atom-economical approach to modifying the indole scaffold. For example, palladium-catalyzed direct alkynylation of 3-methylindole (B30407) derivatives occurs at the C-2 position. chim.it The inherent reactivity of the indole nucleus allows for selective functionalization, providing a powerful tool for the synthesis of complex indole derivatives. chim.it

Spectroscopic and Computational Characterization of Methyl Indoline 2 Carboxylate

Spectroscopic Analysis Techniques

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. vscht.cz For methyl indoline-2-carboxylate, the IR spectrum provides key information about its structural components.

The N-H stretching vibration of the indole (B1671886) nitrogen is a significant marker and typically appears as a distinct absorption band above 3200 cm⁻¹. In the case of 5-methoxy-1H-indole-2-carboxylic acid, a related compound, a sharp band at 3336 cm⁻¹ in one polymorph and 3342 cm⁻¹ in another has been assigned to the N-H stretching vibration, indicating the involvement of the N-H group in intermolecular hydrogen bonds. mdpi.com The aromatic C-H stretching vibrations are generally observed in the 3000-3100 cm⁻¹ region.

The carbonyl (C=O) stretching vibration from the methyl ester group is another critical spectroscopic feature. This band's position can be influenced by the electronic environment. For instance, in ethyl 1H-indole-2-carboxylate, the C=O stretch appears at 1711 and 1695 cm⁻¹. rjpbcs.com In a study on indole-2-carboxylic acid, the C=O stretching vibration was observed at 1777 cm⁻¹. The C-O stretching vibration is also an important diagnostic peak.

Vibrational analysis is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies with good accuracy, aiding in the assignment of experimental bands.

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Reference
N-H Stretch> 3200
Aromatic C-H Stretch3000-3100
C=O Stretch (Ester)~1700 rjpbcs.com
C-O Stretch~1308

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the respective nuclei.

For a related compound, ethyl 1H-indole-2-carboxylate, the ¹H NMR spectrum in CDCl₃ shows a broad singlet for the N-H proton around δ 8.99 ppm. rsc.org The aromatic protons of the indole ring typically appear in the range of δ 7.00-7.70 ppm. rsc.org The protons of the ethyl ester group, a quartet for the CH₂ and a triplet for the CH₃, are also clearly identifiable. rsc.org

In the ¹³C NMR spectrum of ethyl 5-methyl-1H-indole-2-carboxylate, the carbonyl carbon of the ester group resonates around δ 162.6 ppm. rsc.org The carbons of the indole ring appear in the aromatic region of the spectrum. rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon spectrum. tetratek.com.tr 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the connectivity between protons and carbons. tetratek.com.tr

Nucleus Typical Chemical Shift (ppm) Reference
N-H~8.99 rsc.org
Aromatic C-H7.00 - 7.70 rsc.org
Ester O-CH₂~4.42 (quartet) rsc.org
Ester CH₃~1.43 (triplet) rsc.org
C=O (Ester)~162.6 rsc.org
Aromatic C100 - 140 rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound, with a molecular formula of C₁₀H₁₁NO₂, the expected molecular weight is approximately 177.20 g/mol . sigmaaldrich.com

Electron Ionization (EI) is a common ionization method used in MS. The mass spectrum of a related compound, ethyl 1H-indole-2-carboxylate, shows the molecular ion peak (M⁺) at m/z 189.9. rsc.org High-Resolution Mass Spectrometry (HRMS) can provide a very accurate mass measurement, which helps to confirm the molecular formula. For instance, the HRMS (EI) calculated for C₂₀H₂₁NO₃ (a related indole derivative) is 323.1521, with the found value being 323.1517, demonstrating high accuracy. rsc.org

UV-Vis Spectroscopy and Optical Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Indole and its derivatives typically exhibit characteristic absorption bands in the UV region due to π→π* transitions within the aromatic system. ajol.info

For indole-2-carboxylic acid, experimental studies in DMSO and methanol (B129727) show a maximum absorption at 293 nm and 292 nm, respectively. ajol.info Computational studies using time-dependent density functional theory (TD-DFT) have been employed to predict the electronic absorption spectra of indoline (B122111) and indoline-2-carboxylic acid. acs.org These studies help in assigning the observed electronic transitions, such as the ¹Lₐ and ¹Lₑ states. acs.org The solvent can influence the position of the absorption maxima, a phenomenon known as solvatochromism. ajol.inforesearchgate.net

The optical properties of some indole derivatives have been investigated for applications such as optical chemosensors. For example, an indole-based hydrazide was shown to exhibit changes in its UV-Vis spectrum upon interaction with certain metal ions. tandfonline.com

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. The crystal structure of methyl 1H-indole-2-carboxylate has been determined, revealing a monoclinic crystal system with the space group P2₁/c. researchgate.net The bond lengths and angles are within the expected ranges. researchgate.netcore.ac.uk

In the crystal structure of a related compound, methyl 5-chloro-1H-indole-2-carboxylate, the indole ring system is planar. core.ac.uk The molecules are linked by intermolecular N—H···O hydrogen bonds, forming centrosymmetric dimers. core.ac.uk The packing of molecules in the crystal lattice is influenced by these hydrogen bonds and other weak interactions like C—H···π interactions. nih.govnih.gov The planarity of the indole ring and the orientation of the substituent groups are key features revealed by crystallographic analysis. core.ac.uknih.gov

Crystal Data for Methyl 1H-indole-2-carboxylate
Chemical Formula C₁₀H₉NO₂
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.6463(6)
b (Å) 21.470(3)
c (Å) 7.3961(9)
β (°) 112.015(4)
V (ų) 831.24(17)
Z 4
Temperature (K) 150
Reference researchgate.net

Computational Chemistry and Theoretical Studies

Computational chemistry provides valuable theoretical insights that complement experimental findings. Density Functional Theory (DFT) is a widely used method for studying the electronic structure, geometry, and vibrational frequencies of molecules like this compound.

Theoretical calculations can predict molecular properties such as bond lengths, bond angles, and dihedral angles. ajol.info For instance, in a study of indole-2-carboxylic acid, the predicted bond lengths and angles were found to be in good agreement with experimental data. ajol.info Computational models can also be used to study conformational preferences, such as the orientation of the carboxylic acid group relative to the indole ring.

Furthermore, computational methods are employed to simulate and interpret spectroscopic data. TD-DFT calculations are used to predict UV-Vis absorption spectra and assign electronic transitions. ajol.infoacs.org The correlation between calculated and experimental vibrational frequencies from IR and Raman spectroscopy can validate the computational model and confirm structural assignments. Molecular docking studies, another computational technique, can be used to predict the binding of indole derivatives to biological targets. ajol.info

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of indole derivatives, including this compound. vulcanchem.com These computational methods provide detailed insights into the molecule's geometry, electronic structure, and vibrational frequencies.

DFT calculations, often employing basis sets like B3LYP/6-31G(d,p) or higher, are used to determine the optimized molecular geometry. researchgate.net For indole-2-carboxylic acid derivatives, these calculations reveal key structural parameters such as bond lengths and angles. For instance, in indole-2-carboxylic acid, the C-C bond lengths range from 1.376 to 1.460 Å, and the N-C bond lengths are approximately 1.37-1.38 Å. ajol.info The orientation of the carboxylic acid group relative to the indole plane is a critical conformational feature that influences intermolecular interactions.

Frontier Molecular Orbital (FMO) analysis, a component of DFT studies, provides information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The energies and distributions of these orbitals are crucial for understanding the molecule's reactivity and its potential for intramolecular charge transfer, a key aspect of its bioactivity. ajol.info

Furthermore, DFT calculations are instrumental in predicting vibrational spectra (Infrared and Raman). By comparing the calculated frequencies with experimental data, researchers can validate the computational model and accurately assign spectral bands to specific molecular vibrations. mdpi.com This synergy between theoretical and experimental spectroscopy provides a comprehensive understanding of the molecule's structure. mdpi.com

Table 1: Selected Calculated Structural Parameters for Indole-2-Carboxylic Acid
ParameterValueReference
C-C Bond Length1.376 - 1.460 Å ajol.info
N-C Bond Length1.37 - 1.38 Å ajol.info
O-C Bond Length~1.367 Å ajol.info
CCH Angle119° - 128° ajol.info
NCC Angle109° - 122° ajol.info
OCO Angle111° - 125° ajol.info
COH Angle107° ajol.info

Molecular Docking Studies and Binding Mode Analysis

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand to a target protein. researchgate.net For derivatives of this compound, these studies are crucial for identifying potential biological targets and understanding the molecular basis of their activity. nih.govijaresm.com

In the context of drug discovery, docking studies have been employed to investigate the interaction of indole derivatives with various enzymes and receptors. For example, derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase. nih.govmdpi.com Binding mode analysis revealed that the indole core and the C2 carboxyl group can chelate with magnesium ions in the active site of the enzyme, which is a critical interaction for inhibitory activity. nih.gov

The introduction of different substituents on the indole ring can significantly influence the binding affinity and mode. For instance, adding a long hydrophobic branch at the C3 position of the indole core was found to improve the interaction with a hydrophobic cavity near the integrase active site, leading to a marked increase in inhibitory effect. nih.gov Similarly, docking studies of indole derivatives as inhibitors of E. coli MurB and lanosterol (B1674476) 14α-demethylase (CYP51) have helped to elucidate their antimicrobial mechanisms. nih.gov

The results of molecular docking are often quantified by a docking score, which estimates the binding free energy. mdpi.com These scores, along with a detailed analysis of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and π-π stacking), provide valuable insights for the rational design of more potent and selective inhibitors. nih.govdergipark.org.tr

Table 2: Examples of Molecular Docking Studies on Indole-2-Carboxylate (B1230498) Derivatives
Target ProteinKey FindingsReference
HIV-1 IntegraseThe indole core and C2 carboxyl group chelate with Mg2+ ions in the active site. A hydrophobic branch at C3 enhances binding. nih.gov
E. coli MurBInhibition of this enzyme is likely responsible for antibacterial activity. nih.gov
Lanosterol 14α-demethylase (CYP51Ca)Inhibition of this enzyme is implicated in the antifungal activity. nih.gov
Cyclooxygenase-2 (COX-2)Hydrophobic and hydrophilic residues are important for ligand stability. researchgate.netdergipark.org.tr

Pharmacophore Modeling and CoMFA Analysis

Pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), are computational methods used to identify the essential structural features required for a molecule's biological activity. pharmacophorejournal.compharmacophorejournal.com These approaches are particularly useful in drug design for optimizing lead compounds.

Pharmacophore models define the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups that are critical for binding to a specific target. mdpi.com For indole derivatives, these models can help to distinguish between active and inactive compounds and guide the synthesis of new molecules with improved potency. nih.govmdpi.com

CoMFA is a 3D-QSAR technique that correlates the biological activity of a series of molecules with their 3D steric and electrostatic fields. tandfonline.com The output of a CoMFA study is a contour map that highlights regions where modifications to the molecular structure are likely to increase or decrease activity. pharmacophorejournal.comtandfonline.com For example, CoMFA studies on indole derivatives as Pim-1 kinase inhibitors have shown that appropriate substitutions at the pyrazine (B50134) ring can enhance inhibitory activity. tandfonline.com

These models are statistically validated using parameters like the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). tandfonline.com Robust models with good predictive power can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and biological testing. mdpi.com

Table 3: Statistical Parameters from 3D-QSAR Studies on Indole Derivatives
StudyModelReference
Pim-1 InhibitorsCoMFA0.5240.982 tandfonline.com
Pim-1 InhibitorsCoMSIA0.5860.974 tandfonline.com
Dopamine D2 Antagonists3D-QSAR-0.967 pharmacophorejournal.com
MAO-A InhibitorsCoMSIA0.85290.9557
Antiamyloidogenic Agents3D-QSAR0.596- mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility and time-dependent behavior of molecules like this compound and their complexes with biological macromolecules. mdpi.com

MD simulations can be used to assess the stability of ligand-protein complexes predicted by molecular docking. dergipark.org.trespublisher.com By simulating the system over time (typically nanoseconds), one can observe the fluctuations in the ligand's position and conformation within the binding site and analyze the persistence of key intermolecular interactions. dergipark.org.tracs.org The stability of these interactions is often evaluated by calculating the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. dergipark.org.tr

These simulations can also provide insights into the conformational landscape of the molecule in different environments, such as in solution. For substituted indole-2-carboxylic acids, MD simulations can reveal the accessible conformations and the energy barriers associated with rotations around single bonds, which is crucial for understanding the molecule's dynamic behavior. Furthermore, MD simulations are used in conjunction with methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to calculate the binding free energies of ligand-protein complexes with greater accuracy than docking scores alone. researchgate.net

Steric and Electronic Effects in Reaction Mechanisms

The reactivity of this compound and its derivatives is governed by a combination of steric and electronic effects. nih.govrsc.org The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, the substituents on the ring, such as the methyl ester group at the 2-position, can significantly influence the regioselectivity and rate of these reactions.

The electron-withdrawing nature of the carboxylate group deactivates the indole ring towards electrophilic attack, while also directing incoming electrophiles to specific positions. Conversely, the nitrogen atom in the pyrrole (B145914) ring is a site of nucleophilicity.

Steric hindrance plays a crucial role in the reactions of substituted indoles. rsc.org Bulky substituents can impede the approach of reagents to certain positions on the indole ring, thereby affecting the outcome of the reaction. nih.govrsc.org For example, in the formation of N-(indol-2-yl)amides, increasing the steric bulk of the carboxylic acid reactant leads to a decrease in the reaction yield. rsc.org

The interplay of these steric and electronic effects is fundamental to understanding and controlling the synthesis of functionalized indole derivatives. clockss.orgnih.govbeilstein-journals.org For instance, in palladium-catalyzed C-H amination reactions to form indole-2-carboxylates, the electronic nature of the substituents on the aryl group can affect the reaction yield. nih.gov

Applications and Biological Research of Methyl Indoline 2 Carboxylate Derivatives

Pharmaceutical Research and Drug Discovery

The indole (B1671886) nucleus is a prominent pharmacophore in numerous natural and synthetic compounds with therapeutic properties. mdpi.comrsc.org Consequently, derivatives of methyl indoline-2-carboxylate are extensively explored in medicinal chemistry for the development of new drugs targeting a wide array of diseases. smolecule.combiosynth.com

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme in the viral life cycle, making it a key target for antiviral drugs. nih.govnih.gov Indole-2-carboxylic acid derivatives have been identified as a promising scaffold for developing novel HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov

Through molecular docking-based virtual screenings, researchers identified indole-2-carboxylic acid as a potent scaffold for INSTIs. nih.govnih.gov Studies revealed that the indole core and the C2 carboxyl group can chelate the two Mg²⁺ ions within the active site of the integrase enzyme. nih.govrsc.org Further structural modifications, such as the introduction of a long branch at the C3 position and a halogenated benzene (B151609) ring at the C6 position of the indole core, have led to derivatives with significantly enhanced inhibitory activity. nih.govrsc.org For instance, derivative 20a demonstrated a remarkable increase in integrase inhibitory effect, with an IC₅₀ value of 0.13 μM. nih.govnih.gov Another derivative, 17a , also showed marked inhibition of integrase with an IC₅₀ value of 3.11 μM. rsc.orgresearchgate.net These findings underscore the potential of indole-2-carboxylic acid derivatives as a basis for developing new anti-HIV-1 agents. nih.govnih.govrsc.org Some studies also suggest that certain 3-oxindole-2-carboxylate derivatives can inhibit HIV-1 infection by targeting Tat-mediated viral transcription. mdpi.com

Table 1: HIV-1 Integrase Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives

Compound IC₅₀ (μM) Key Structural Features Reference
20a 0.13 Long branch on C3 of the indole core nih.govnih.gov
17a 3.11 C6 halogenated benzene ring rsc.orgresearchgate.net
6f 0.4578 (E)-2-(3-chloroallyl)-4,6-dimethyl-one (3-oxindole derivative) mdpi.com

Antagonism of N-methyl-D-aspartate (NMDA) Receptor Activity

Indole-2-carboxylate (B1230498) derivatives have been synthesized and evaluated for their ability to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor through its associated glycine (B1666218) modulatory site. nih.govthegoodscentscompany.com These compounds have been shown to inhibit NMDA receptor activity in a manner that is not competitive with NMDA itself but is competitive with glycine. nih.gov This suggests a competitive interaction at the glycine recognition site. nih.gov

Electrophysiological studies in rat cortex mRNA-injected Xenopus oocytes confirmed that these derivatives cause a parallel rightward shift in the glycine dose-response curve for potentiating NMDA responses. nih.gov Furthermore, in vivo experiments using a transient bilateral carotid artery occlusion model in Mongolian gerbils, a model sensitive to NMDA antagonists, demonstrated that these compounds can reduce the neuronal damage associated with ischemic insults. nih.gov Halogenated derivatives, such as 5-fluoro-indole-2-carboxylic acid, have been identified as potent glycine site antagonists. jneurosci.org The development of these antagonists is considered beneficial for treating conditions where excitotoxicity plays a role. jneurosci.org

Development of Drugs Targeting Neurological Disorders (e.g., depression, anxiety)

The modulation of NMDA receptor activity by indole-2-carboxylate derivatives positions them as potential candidates for treating various neurological disorders. chemimpex.comttuhsc.edu The therapeutic potential of antagonists at the strychnine-insensitive glycineB site of the NMDA receptor is being investigated for both acute conditions like stroke and trauma, and chronic disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. ttuhsc.edu Additionally, they are being explored for the symptomatic treatment of depression and epilepsy. ttuhsc.edu

Derivatives of 4,6-dichloroindole-2-carboxylic acid are well-established as antagonists of the glycine site associated with the NMDA receptor. ttuhsc.edu Research into various substitutions on the indole ring has led to the discovery of compounds with high affinity for this site, indicating their potential for brain permeability and in vivo anticonvulsant activity. ttuhsc.edu Furthermore, some indole-2-carboxamide derivatives have been identified as selective antagonists for the NR2B subunit of the NMDA receptor, which may offer a better side-effect profile in treating CNS disorders. researchgate.net

Anti-proliferative and Anticancer Activities

Indole derivatives are a significant class of compounds in anticancer research, with many exhibiting potent anti-proliferative effects. rsc.orgbiosynth.comresearchgate.net The indole scaffold is present in numerous clinically used anticancer drugs. tandfonline.com

Research has shown that certain indole-2-carboxylate derivatives can inhibit the proliferation of various cancer cell lines, including HepG2, A549, and MCF7. nih.gov For example, methyl 6-amino-4-cyclohexylmethoxy-1H-indole-2-carboxylate (6e ) and methyl 4-isopropoxy-6-methoxy-1H-indole-2-carboxylate (9l ) displayed more potent antiproliferative activity than the reference drugs PQQ and etoposide, with IC₅₀ values ranging from 3.78 ± 0.58 to 24.08 ± 1.76 μM. nih.gov These compounds were found to induce apoptosis in cancer cells by increasing the generation of reactive oxygen species (ROS) and inducing PARP cleavage in A549 cells. nih.gov

Other studies have highlighted the potential of indole derivatives to inhibit tyrosine kinases (TKs), such as the epidermal growth factor receptor (EGFR). tandfonline.com A series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives showed promising antiproliferative activity against four human cancer cell lines, with some compounds exhibiting potent inhibitory activity against both wild-type and mutant EGFR. tandfonline.com

Table 2: Anti-proliferative Activity of Selected Indole-2-carboxylate Derivatives

Compound Cancer Cell Line(s) IC₅₀ (μM) Mechanism of Action Reference
6e HepG2, A549, MCF7 3.78 - 24.08 Increased ROS generation, PARP cleavage nih.gov
9l HepG2, A549, MCF7 3.78 - 24.08 Increased ROS generation, PARP cleavage nih.gov
5f Four human cancer cell lines GI₅₀ = 29 nM EGFRWT inhibitory activity tandfonline.com

Anti-inflammatory Properties

Indole derivatives are recognized for their anti-inflammatory properties. chemimpex.comrsc.org Research has explored the potential of these compounds to inhibit key inflammatory mediators. For instance, some indole derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme that plays a significant role in inflammatory processes.

A series of N-substituted-(indol-2-yl)carboxamides and (indol-3-alkyl)carboxamides were synthesized and evaluated for their ability to inhibit inflammation. tandfonline.com Two compounds, 12 and 31 , showed a significant inhibitory effect in the carrageenan-induced rat paw edema model. tandfonline.com Further studies on topical inflammation confirmed the high potency of certain propanamide derivatives. tandfonline.com The anti-inflammatory potential of indole derivatives is linked to their ability to modulate various signaling pathways involved in inflammation.

Other Biological Activities (e.g., antiviral, antimicrobial, antidiabetic, antioxidant)

Beyond the specific areas mentioned above, derivatives of this compound exhibit a broad spectrum of other biological activities. chemimpex.commdpi.combiosynth.comresearchgate.net

Antiviral: In addition to HIV, indole derivatives have shown activity against other viruses. biosynth.comresearchgate.net

Antimicrobial: Numerous studies have reported the significant antimicrobial activity of indole derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govcymitquimica.comchula.ac.th Some (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited antibacterial activity that exceeded that of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times. nih.gov

Antidiabetic: Several indole-2-carboxylic acid derivatives have been shown to affect carbohydrate metabolism, depressing blood glucose levels in animal models. researchgate.net

Antioxidant: The indole nucleus is also associated with antioxidant properties. mdpi.comrsc.org

This diverse range of biological activities highlights the versatility of the this compound scaffold in the discovery and development of new therapeutic agents. chemimpex.combiosynth.com

Organic Synthesis Applications

This compound and its derivatives are highly valued in organic synthesis for their versatile reactivity and role as foundational scaffolds. Their structure allows for the construction of a wide array of complex organic compounds, making them indispensable tools for synthetic chemists.

Building Block for Complex Molecules

This compound serves as a fundamental building block in the synthesis of more complex molecules. chemimpex.com Its indoline (B122111) core, featuring a fused bicyclic structure, provides a rigid and predictable framework for further chemical modifications. Chemists utilize this compound as a starting material, leveraging its reactive sites to introduce new functional groups and build intricate molecular architectures. chemimpex.com The ester group, for instance, can be readily transformed into other functionalities, while the nitrogen atom and the aromatic ring offer multiple points for substitution and cyclization reactions. smolecule.comnih.gov This adaptability allows for the design and production of novel compounds with specific, desired properties for various research and industrial applications. chemimpex.com

Synthesis of Chiral Compounds

The chiral nature of specific enantiomers of this compound, such as (S)-(+)-Methyl indoline-2-carboxylate, is particularly significant in asymmetric synthesis. chemimpex.com This property is crucial for creating enantiomerically pure compounds, which is often a requirement for biologically active molecules where only one enantiomer exhibits the desired therapeutic effect. chemimpex.com Researchers have developed methods for the asymmetric synthesis of various substituted (R)-N-(tert-butoxycarbonyl)indoline-2-carboxylates starting from a chiral auxiliary. sioc-journal.cn Furthermore, processes for the resolution of racemic indoline-2-carboxylic acid are employed to selectively obtain the (S) enantiomer, which is a key intermediate in the synthesis of certain pharmaceuticals. google.com The use of these chiral building blocks is a valuable strategy for controlling the stereochemistry of the final products. chemimpex.com

Creation of Bioactive Indole Derivatives

A significant application of this compound lies in the creation of bioactive indole derivatives. chemimpex.com The indole nucleus is a prominent scaffold in many natural and synthetic compounds exhibiting a wide range of biological activities. rsc.orgrjpbcs.com By modifying the this compound core, scientists can synthesize derivatives with potential therapeutic properties, including anti-inflammatory and anticancer effects. chemimpex.com For example, derivatives have been investigated for their potential as antimicrobial and anticancer agents. smolecule.com The process often involves palladium-catalyzed reactions or microwave-assisted synthesis to create functionalized indoles. These synthetic strategies highlight the importance of this compound as a precursor for compounds designed for medicinal chemistry and drug discovery programs. smolecule.com

ApplicationDescriptionKey IntermediateRelevant Research
Complex Molecule Synthesis Used as a foundational structure to build intricate molecular architectures through various chemical modifications.This compoundDesign and production of new compounds with desired properties. chemimpex.com
Asymmetric Synthesis Employed to produce enantiomerically pure compounds, critical for pharmaceuticals where specific stereoisomers are active.(S)-(+)-Methyl indoline-2-carboxylateDevelopment of methods for producing specific chiral indoline derivatives. chemimpex.comsioc-journal.cngoogle.com
Bioactive Derivatives Serves as a scaffold for creating indole derivatives with a wide range of biological activities, including antimicrobial and anticancer.Methyl 5-bromo-1H-indole-2-carboxylateSynthesis of novel compounds for evaluation in medicinal chemistry. smolecule.comrsc.org

Total Synthesis of Natural Products (e.g., Duocarmycin SA)

Methyl indole-2-carboxylate derivatives are crucial intermediates in the total synthesis of complex natural products. A prominent example is their use in the synthesis of Duocarmycin SA, a potent antitumor antibiotic. acs.orgrsc.org The synthesis of the Duocarmycin SA core structure often involves the construction of a substituted indole-2-carboxylate. rsc.org For instance, one synthetic route involves a Fischer indole synthesis to create methyl 7-methoxy-5-nitro-1H-indole-2-carboxylate, a key precursor. rsc.org Another approach describes a new method for creating indole-2-carboxylates through sequential coupling and cyclization reactions, which was then applied to the total synthesis of Duocarmycin SA. acs.org These synthetic achievements underscore the strategic importance of indole-2-carboxylate derivatives in accessing complex and biologically significant natural products. jst.go.jpuea.ac.ukacs.org

Agrochemical and Fine Chemical Production

Beyond pharmaceuticals, derivatives of this compound are utilized in the production of agrochemicals and fine chemicals. chemimpex.com The structural features of the indole ring system are leveraged to design molecules with specific activities relevant to agriculture. rhhz.net Substituted indole-2-carboxylic acids are recognized as important intermediates in the manufacturing of pesticides. google.com

Development of Environmentally Friendly Pesticides and Herbicides

There is a growing emphasis on developing effective and environmentally benign pesticides and herbicides, and indole derivatives are being explored for this purpose. chemimpex.comchemimpex.comjst.go.jp Research into indole-based compounds aims to create new agrochemicals with improved safety profiles. rhhz.net For example, certain indole-3-carboxylic acid derivatives have been designed and synthesized as potential transport inhibitor response 1 (TIR1) antagonists for use as novel herbicides. frontiersin.org The synthesis methods themselves can also be optimized to be more environmentally friendly, for instance, by avoiding organic solvents. google.com This focus on green chemistry principles in the production of indole-based agrochemicals contributes to the development of more sustainable agricultural practices. google.com

Application AreaSpecific UseCompound ClassSignificance
Agrochemicals Intermediate for pesticides.Substituted indole-2-carboxylic acidsImportant for manufacturing agricultural pest control agents. google.com
Herbicides Development of novel herbicides.Indole-3-carboxylic acid derivativesTargeting specific biological pathways in weeds, such as the TIR1 receptor. frontiersin.org
Fine Chemicals Versatile chemical production.(S)-(+)-Methyl indoline-2-carboxylateUsed in various chemical reactions to form complex molecular architectures. chemimpex.com
Green Chemistry Environmentally friendly synthesis.Substituted indole-2-carboxylic acidsProduction methods are being developed to reduce waste and avoid harsh solvents. google.com

Material Science Applications

Formulation of Advanced Materials (e.g., polymers, coatings)

Research into indole-based polymers has demonstrated their potential in creating materials with superior properties. While direct polymerization of this compound is not extensively documented in the provided research, the use of closely related indole-carboxylate derivatives as monomers for the synthesis of advanced polymers, such as polyesters and polyimides, has been reported.

For instance, a series of aromatic polyesters have been synthesized using hydroxyl-carboxylate monomers based on a 1,5-disubstituted indole structure, which includes a methyl carboxylate functional group. rsc.org These monomers undergo bulk polycondensation to form polyesters with significant molecular weights. rsc.org The general approach involves the reaction of an indole derivative containing both a hydroxyl and a methyl carboxylate group, which act as the two functional ends of the monomer for polymerization.

In the realm of coatings, indole derivatives have been incorporated into acrylic resins to develop environmentally friendly, self-polishing antifouling coatings. bohrium.com In one study, allyl 5-Cl/NO2-indole-carboxylate was synthesized and integrated into a zinc acrylate (B77674) resin. bohrium.com This functionalized resin was then blended with polycaprolactone (B3415563) and incorporated into an acrylic urethane (B1682113) lacquer. bohrium.com The resulting coatings exhibited effective self-polishing and antifouling properties. bohrium.com

The synthesis of high-performance polyimides has also been explored using indole-containing diamine monomers. These monomers are typically reacted with aromatic tetracarboxylic dianhydrides in a two-step polymerization process to yield polyimides with enhanced characteristics. researchgate.net The incorporation of the rigid indole structure into the polyimide backbone is a key factor in achieving improved material properties.

The following table summarizes examples of advanced materials formulated using indole-carboxylate derivatives:

Material TypeMonomer/AdditivePolymerization/Formulation MethodResulting MaterialKey Findings
PolyesterHydroxyl-carboxylate with 1,5-disubstituted indoleBulk PolycondensationAromatic PolyesterSuccessful synthesis of polyesters with decent molecular weights. rsc.org
CoatingAllyl 5-Cl/NO2-indole-carboxylateIncorporation into zinc acrylate resin and acrylic urethane lacquerSelf-polishing Antifouling CoatingCoatings exhibit effective self-polishing and antifouling properties. bohrium.com
PolyimideIndole-containing diamine monomerTwo-step polymerization with aromatic tetracarboxylic dianhydridesCation-π cross-linked polyimide filmCreation of high-performance polymeric materials with enhanced strength and stability. researchgate.net

Enhancing Mechanical and Thermal Properties of Materials

The incorporation of this compound derivatives into polymer matrices has been shown to significantly enhance their mechanical and thermal properties. The rigidity of the indole ring structure contributes to a stiffer polymer backbone, which can lead to improvements in properties such as tensile strength and thermal stability.

In the case of indole-based aromatic polyesters, the thermal properties are tunable based on the length of the aliphatic methylene (B1212753) units in the monomer. rsc.org Differential Scanning Calorimetry (DSC) has shown that these polyesters can achieve glass transition temperatures (Tg) ranging from 57 to 80 °C. rsc.org Furthermore, these polyesters exhibit enhanced thermal stability compared to analogous polymers with a 1,3-disubstituted indole structure. rsc.org Thermogravimetric analysis (TGA) has demonstrated the decent thermal stability of these materials. acs.orgnih.gov

The mechanical properties of polymers can also be significantly improved. For example, the addition of polyindole (PIN) to poly(methyl methacrylate) (PMMA) has been found to increase the Young's modulus, tensile strength, and impact strength of the resulting composite material. researchgate.net Similarly, the development of a cation-π cross-linked polyimide film incorporating indole moieties resulted in a material with enhanced mechanical strength and heat resistance, withstanding temperatures up to approximately 490°C. researchgate.net

Research on dynamic recyclable high-performance epoxy resins has also utilized the indole moiety. By creating a network crosslinked through a triazolinedione–indole click reaction and reinforced with cation–π interactions, a polymer film with a tensile strength of 91.2 MPa was achieved. mdpi.com

The table below presents detailed research findings on the enhancement of mechanical and thermal properties of materials containing indole derivatives:

Polymer SystemProperty InvestigatedEnhancement ObservedAnalytical Method
Aromatic Polyesters with 1,5-disubstituted indole unitsGlass Transition Temperature (Tg)Tunable Tg from 57–80 °C. rsc.orgDifferential Scanning Calorimetry (DSC)
Aromatic Polyesters with 1,5-disubstituted indole unitsThermal StabilityEnhanced thermal stability compared to 1,3-disubstituted analogs. rsc.orgThermogravimetric Analysis (TGA)
Poly(methyl methacrylate)/Polyindole (PMMA/PIN) CompositesMechanical PropertiesIncrease in Young's modulus, tensile strength, and impact strength. researchgate.netTensile Testing
Cation-π cross-linked polyimide (Na-PINI) filmMechanical Strength and Heat ResistanceEnhanced mechanical performance and heat resistance up to ~490°C. researchgate.netNot specified
Epoxy Resin with Triazolinedione–Indole CrosslinkingTensile StrengthAchieved a tensile strength of 91.2 MPa. mdpi.comTensile Testing
Indole-based self-polishing acrylic antifouling coatingsThermal StabilityThe coatings exhibited good thermal stability. bohrium.comNot specified

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of indoline-2-carboxylates has traditionally relied on multi-step sequences. A primary area of future research is the development of more atom-economical and environmentally benign synthetic methods.

One promising approach involves the direct oxidative C-H amination of 2-acetamido-3-aryl-acrylates. nih.govacs.org This method, utilizing a palladium(II) catalyst with oxygen as the terminal oxidant, offers a more direct route to 1-acetyl indole-carboxylates, which can be readily deacylated to the desired indole-2-carboxylates. nih.govacs.org Future work should focus on expanding the substrate scope and further optimizing the reaction conditions to enhance yields and reduce catalyst loading. Research into more sustainable and cheaper catalysts, such as copper-based systems, is also a critical direction. Ligand-free copper-catalyzed intramolecular C-N coupling reactions have already shown promise for the synthesis of various indole-2-carboxylic acid derivatives. clockss.org

Another avenue for improvement lies in the development of one-pot sequential reactions. For instance, the coupling and cyclization of aryl halides with methyl propiolate has been investigated, though it is currently limited by the need for electron-withdrawing groups on the aromatic ring. acs.orgacs.org Overcoming this limitation and developing a more general and efficient catalytic system for this transformation is a key challenge. acs.orgacs.org Furthermore, exploring alternative starting materials that are readily available and can be converted to the indoline (B122111) core in fewer steps is of high importance. nih.gov

The table below summarizes some of the novel synthetic approaches being explored.

Synthetic StrategyCatalyst/ReagentKey FeaturesChallenges
Oxidative C-H AminationPd(II)/O₂Direct conversion of acrylates, uses oxygen as a green oxidant. nih.govacs.orgCatalyst loading, substrate scope for electron-rich systems. nih.gov
Sequential Coupling-CyclizationPd(PPh₃)₄One-pot synthesis from aryl halides and methyl propiolate. acs.orgacs.orgRequires electron-withdrawing groups on the aryl halide. acs.orgacs.org
Ligand-Free Copper CatalysisCuIUtilizes inexpensive copper catalyst, ligand-free conditions. clockss.orgOptimization of reaction conditions for broader substrate scope. clockss.org
Rhodium-Catalyzed CyclizationRhodium CatalystCyclization of vinylazides to form the indole (B1671886) ring. acs.orgAvailability and cost of rhodium catalysts. acs.org
Hemetsberger–Knittel SynthesisThermolysisSynthesis from methyl 2-azidoacetate and substituted benzaldehydes. acs.orgUse of potentially hazardous azido (B1232118) compounds. acs.org

Exploration of New Biological Targets and Therapeutic Applications

Derivatives of methyl indoline-2-carboxylate have demonstrated a wide range of biological activities, making this scaffold a fertile ground for drug discovery. chemimpex.com Future research will undoubtedly focus on identifying new biological targets and expanding the therapeutic potential of these compounds.

A significant area of interest is the development of brain-penetrant inhibitors for diseases affecting the central nervous system (CNS). acs.orgnih.govresearchgate.net For example, novel indoline-2-carboxamide derivatives have been identified as inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (HAT), a disease that affects the CNS in its later stages. acs.orgnih.govresearchgate.net Optimization of these lead compounds to improve their efficacy and safety profiles for treating stage 2 HAT is a critical future direction. acs.org

The indole scaffold is also a well-known pharmacophore in antiviral and anticancer research. Researchers are actively designing and synthesizing new indole-2-carboxylic acid derivatives as inhibitors of key viral enzymes, such as HIV-1 integrase. mdpi.commdpi.com Similarly, the development of indole-based compounds that can induce apoptosis in cancer cells or inhibit enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are implicated in tumor immune escape, represents a promising frontier. sci-hub.sesci-hub.se

Furthermore, the versatility of the indoline-2-carboxylate core allows for its incorporation into hybrid molecules to target multiple biological pathways simultaneously. For instance, combining the indole and rhodanine (B49660) scaffolds has been explored as a strategy to develop new antimicrobial agents with enhanced efficacy. nih.gov

The following table highlights some of the therapeutic areas where this compound derivatives are being investigated.

Therapeutic AreaBiological TargetExample ApplicationKey Research Focus
Neurological DisordersMonoamine Oxidase B (MAO-B)Potential treatment for neurodegenerative diseases. Design of potent and selective inhibitors.
Infectious DiseasesTrypanosoma bruceiTreatment of Human African Trypanosomiasis (HAT). acs.orgnih.govresearchgate.netImproving brain penetration and reducing toxicity. acs.org
HIV/AIDSHIV-1 IntegraseDevelopment of novel antiretroviral drugs. mdpi.commdpi.comOptimization of inhibitor potency and resistance profile. mdpi.com
CancerIDO1/TDO, EGFR, CDK2Tumor immunotherapy and targeted cancer therapy. sci-hub.sesci-hub.setandfonline.comnih.govDiscovery of dual inhibitors and compounds overcoming drug resistance. sci-hub.setandfonline.com
AntimicrobialBacterial and Fungal EnzymesCombating multidrug-resistant pathogens. nih.govSynthesis of hybrid molecules with broad-spectrum activity. nih.gov
Inflammatory DiseasesTRPV1Development of novel analgesics and anti-inflammatory agents. mdpi.comDesign of selective agonists with improved properties. mdpi.com

Advanced Computational Modeling for Structure-Activity Relationship (SAR) and Drug Design

Computational modeling is becoming an indispensable tool in modern drug discovery, and its application to the design of this compound derivatives is a rapidly growing area of research. Future efforts will increasingly rely on sophisticated computational techniques to elucidate structure-activity relationships (SAR) and guide the design of new molecules with improved properties.

Molecular docking studies are crucial for predicting the binding modes of indoline-2-carboxylate derivatives to their biological targets. nih.gov This information is vital for understanding the key interactions that govern potency and selectivity, and for designing modifications that can enhance these properties. For example, docking studies have been used to identify potential binding sites of indole-based inhibitors in enzymes like E. coli MurB and 14α-lanosterol demethylase, providing a rationale for their observed antimicrobial activity. nih.gov

Beyond simple docking, more advanced techniques such as molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interactions. These simulations can help to assess the stability of binding poses and to identify subtle conformational changes that may be important for biological activity.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of compounds with their biological activity. These models can then be used to predict the activity of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of candidates for synthesis. The use of machine learning and artificial intelligence in this area is expected to significantly accelerate the drug discovery process.

Investigation of Catalytic Systems and Reaction Mechanisms

A deeper understanding of the catalytic systems and reaction mechanisms involved in the synthesis of this compound is essential for the development of more efficient and selective methods. Future research in this area will likely focus on several key aspects.

For palladium-catalyzed reactions, a plausible mechanism for the oxidative cyclization of 2-acetamido-3-aryl-acrylates involves the formation of a Pd(II)-amidate species, followed by metallation of the arene to form a chelated Pd(II)-(aryl)(amidate) intermediate. nih.gov Further mechanistic studies are needed to fully elucidate the elementary steps of this process and to identify the rate-determining step. This knowledge can then be used to design more active and stable catalysts.

In the case of copper-catalyzed reactions, the mechanism for the formation of indole-2-carboxylates is also an area of active investigation. One proposed mechanism involves the oxidative addition of an intermediate to form a transient Cu(III) species, which then undergoes reductive elimination. clockss.org Detailed mechanistic studies, including the isolation and characterization of key intermediates, are required to validate this hypothesis and to guide the development of new copper-catalyzed transformations.

The role of ligands in modulating the reactivity and selectivity of transition metal catalysts is another important area of research. While some ligand-free systems have been developed, the rational design of new ligands that can improve catalyst performance for challenging substrates remains a key objective.

Scalability of Synthetic Methods for Industrial Applications

For any new synthetic method to be truly valuable, it must be scalable for industrial applications. nih.gov The transition from laboratory-scale synthesis to large-scale production presents a number of challenges that need to be addressed in future research.

One of the primary concerns is the cost and availability of starting materials and catalysts. clockss.org Methods that utilize inexpensive and readily available feedstocks and catalysts are more likely to be adopted by industry. The development of robust and recyclable catalytic systems is also crucial for improving the economic viability of a process.

Process safety is another critical consideration. Reactions that involve hazardous reagents, high pressures, or extreme temperatures may be difficult and expensive to implement on a large scale. Future research should focus on developing synthetic routes that operate under mild and safe conditions. For example, the use of enzymatic resolutions, such as the enantioselective hydrolysis of racemic this compound using lipases, offers a potentially safer and more sustainable alternative to some chemical methods. acs.orggoogle.com

Finally, the efficiency and throughput of a synthetic process are key factors in its industrial applicability. One-pot reactions and continuous flow processes are attractive options for streamlining production and reducing waste. The development of such processes for the synthesis of this compound and its derivatives is a significant and worthwhile goal for future research. The ability to perform reactions like the Fischer indole synthesis on a large scale is a testament to the industrial importance of this scaffold. researchgate.net

Q & A

What are the common synthetic routes for methyl indoline-2-carboxylate, and how do reaction conditions influence yield and enantiomeric purity?

This compound is synthesized via palladium-mediated intramolecular C–N coupling reactions using cyclopalladated intermediates derived from L-phenylalanine derivatives. For example, palladacycle intermediates (e.g., 3a-I ) undergo base-assisted cyclization to yield the target compound with ~61% efficiency . Alternatively, enzymatic resolution of racemic mixtures using hydrolases can achieve high enantiomeric excess (e.g., >95% ee) . Key factors include:

  • Catalyst system : Palladium complexes with specific counterions (e.g., iodide vs. chloride) influence reaction pathways and yields .
  • Chiral source : L-Phenylalanine serves as a chiral pool reagent, enabling asymmetric synthesis without racemization .
  • Solvent and base : Polar aprotic solvents (e.g., DMF) and strong bases (e.g., NaH) optimize intramolecular cyclization .

How can X-ray crystallography and software tools validate the molecular structure and conformation of this compound derivatives?

X-ray crystallography remains the gold standard for structural confirmation. Programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) analyze bond lengths, angles, and displacement parameters . For this compound:

  • Ring puckering : Cremer-Pople parameters quantify non-planarity in the indoline ring .
  • Hydrogen bonding : Graph-set analysis (e.g., Etter’s rules) identifies patterns influencing crystal packing .
  • Validation checks : The IUCr’s CIF validation tools ensure compliance with crystallographic standards .

What advanced mechanistic insights exist for palladium-mediated synthesis of this compound?

DFT studies and mass spectrometry reveal a counterion-dependent mechanism. Iodide ligands promote oxidative addition, while chloride ligands favor ligand exchange, leading to divergent pathways . Key steps:

Deprotonation : Base abstracts protons from the NH₂-bound palladacycle.

Cyclization : Intramolecular C–N bond formation occurs via a six-membered transition state.

Reductive elimination : Palladium(0) regenerates the catalyst.
Side reactions (e.g., β-hydride elimination) are minimized by steric hindrance from the indoline backbone .

How should researchers address contradictions in spectroscopic data (e.g., NMR, MS) for this compound derivatives?

  • Multi-technique validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to cross-verify molecular weight and functional groups .
  • Dynamic effects : Variable-temperature NMR resolves signal splitting caused by rotational barriers (e.g., ester groups) .
  • Independent synthesis : Reproduce results using alternative routes (e.g., enzymatic vs. palladium-mediated) to confirm structural assignments .

What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H-NMR (e.g., δ 3.76 ppm for methoxy group) and 13C^{13}C-NMR (e.g., δ 170 ppm for carbonyl) confirm substitution patterns .
  • Mass spectrometry : HRMS provides exact mass (e.g., [M+H]⁺ = 178.12 for C₁₀H₁₁NO₂) .
  • IR spectroscopy : Stretching frequencies for C=O (~1720 cm⁻¹) and N–H (~3400 cm⁻¹) validate functional groups .

How do hydrogen-bonding networks influence the solid-state properties of this compound?

In crystal lattices, N–H···O and C–H···O interactions form R₂²(8) motifs, stabilizing the structure . These networks:

  • Impact solubility : Strong intermolecular forces reduce solubility in non-polar solvents.
  • Guide co-crystallization : Co-formers (e.g., carboxylic acids) modify packing for improved bioavailability .

What strategies optimize the design of this compound derivatives for pharmacological applications?

  • Bioisosteric replacement : Substitute the ester group with amides or heterocycles to enhance metabolic stability .
  • SAR studies : Modify the indoline ring’s substituents (e.g., halogenation at C5/C6) to tune bioactivity .
  • Prodrug approaches : Ester hydrolysis in vivo releases active indoline-2-carboxylic acid .

How do computational methods (e.g., DFT) aid in studying reaction pathways and stereochemical outcomes?

DFT calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. For this compound:

  • Enantioselectivity : Non-covalent interactions (e.g., π-stacking) in transition states dictate stereoselectivity .
  • Solvent effects : PCM models simulate solvent polarity’s impact on reaction kinetics .

What methods enable interconversion between indole-2-carboxylic acid and this compound?

  • Reduction : Catalytic hydrogenation of indole-2-carboxylic acid esters yields indoline derivatives .
  • Oxidation : MnO₂ or DDQ regenerates the indole ring from indoline .
  • Enzymatic resolution : Lipases hydrolyze racemic esters to isolate enantiopure indoline-2-carboxylic acid .

How do counterion effects in palladium catalysis impact the synthesis of this compound?

Iodide ions (e.g., in 2a-I ) accelerate oxidative addition due to their soft Lewis basicity, whereas chloride ions favor ligand displacement, leading to slower kinetics . This counterion effect is critical for:

  • Reaction rate : Iodide-mediated reactions complete in 6–12 hours vs. 24+ hours for chloride.
  • Byproduct formation : Chloride increases β-hydride elimination byproducts by 15–20% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.